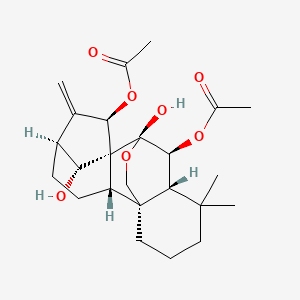![molecular formula C13H10ClF3N2O3 B2493643 Ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2-oxazole-4-carboxylate CAS No. 303997-38-8](/img/structure/B2493643.png)
Ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2-oxazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis The synthesis of related compounds involves multiple steps, including cyclization, esterification, and reactions with various reagents to achieve the desired structural motifs. For example, ethyl esters of chloroacetoacetate react with cyanoacetamide and undergo further transformations to yield highly functionalized products, indicating a methodology that could be applied to the synthesis of Ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2-oxazole-4-carboxylate (Dawadi & Lugtenburg, 2011).
Molecular Structure Analysis Crystal structure analyses reveal that compounds with complex molecular structures involve detailed characterization, including X-ray diffraction to determine the arrangement and bonding within the molecule. This suggests that a similar approach would elucidate the structure of this compound (Hu Yang, 2009).
Chemical Reactions and Properties Various chemical reactions, such as cyclization, bromination, and reactions with hydrazine hydrate, are crucial for synthesizing and modifying the structure to achieve desired properties. These reactions indicate the compound's reactive nature and potential for further chemical modifications (Ν. V. Kumar & Mashelkar, 2007).
Physical Properties Analysis The physical properties, including solubility, melting point, and crystalline structure, are essential for understanding a compound's behavior in different environments. These properties are often characterized using various analytical techniques, such as X-ray crystallography and spectroscopy, to gain insights into the compound's stability and reactivity (Ikemoto et al., 2000).
科学的研究の応用
Synthesis and Structural Properties
Ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2-oxazole-4-carboxylate is a compound of interest in the field of organic synthesis, where its chemical structure and properties have been utilized for various applications. For instance, Kumar and Mashelkar (2007) highlighted its role in the synthesis of novel 1,2,4-triazolo [4,3-a] 2H-pyrano [3,2-e] pyridine derivatives. They discussed the conversion of similar compounds into derivatives through a series of reactions involving hydrazine hydrate and cyclization with aliphatic and aromatic acids, indicating its potential as a versatile building block in organic synthesis (Kumar & Mashelkar, 2007).
Cisterna et al. (2018) examined the positional isomeric effect on the structural diversity of Cd(II) coordination polymers using flexible positional isomeric ligands containing similar fragments. Their study sheds light on how slight variations in the structure of such compounds can significantly influence the properties and configurations of resulting coordination polymers (Cisterna et al., 2018).
Applications in Heterocyclic Compound Synthesis
The compound also finds applications in the synthesis of heterocyclic compounds. Wang et al. (2012) described its use in the synthesis of ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2 H,5 H-pyrano[4,3-b]pyran-3-carboxylate derivatives. These derivatives were synthesized through a one-pot, three-component reaction, underlining the compound's utility in facilitating complex chemical transformations (Wang et al., 2012).
Role in Antimicrobial Agent Development
Furthermore, its derivatives have been explored for their potential in developing new antimicrobial agents. A study delved into the design and synthesis of new pyrrole derivatives with modifications of chlorine, amide, and 1,3-oxazole fragments, showcasing the compound's relevance in pharmaceutical research and development (2020).
作用機序
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
It’s known that the trifluoromethylpyridine moiety is a key structural motif in active agrochemical and pharmaceutical ingredients . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of these derivatives .
Biochemical Pathways
Compounds with similar structures have been found to affect various biological activities . More research is needed to elucidate the specific biochemical pathways influenced by this compound.
Pharmacokinetics
The compound’s predicted boiling point is 2457±350 °C, and its predicted density is 1429±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Safety and Hazards
将来の方向性
The development of fluorinated organic chemicals is becoming an increasingly important research topic. In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . It is expected that many novel applications of TFMP will be discovered in the future .
特性
IUPAC Name |
ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2O3/c1-3-21-12(20)9-6(2)22-19-11(9)10-8(14)4-7(5-18-10)13(15,16)17/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNDHDPALATULZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=C(C=C(C=N2)C(F)(F)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B2493560.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2493562.png)






![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2493574.png)

![6-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2493578.png)

![1-[4-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2493581.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]thio}acetamide](/img/structure/B2493583.png)